Amoxicillin trihydrate

Catalog No.
S518761
CAS No.
61336-70-7
M.F
C16H21N3O6S
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amoxicillin trihydrate

CAS Number

61336-70-7

Product Name

Amoxicillin trihydrate

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate

Molecular Formula

C16H21N3O6S

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C16H19N3O5S.H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1H2/t9-,10-,11+,14-;/m1./s1

InChI Key

AIPFZZHNBUVELL-YWUHCJSESA-N

SMILES

O=C([C@@H](C(C)(C)S[C@]1([H])[C@@H]2NC([C@H](N)C3=CC=C(O)C=C3)=O)N1C2=O)O.[H]O[H].[H]O[H].[H]O[H]

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Soluble in water
1 g sol in about 370 mL water, about 2000 mL alc, about 290 mL phosphate buffer (1%, ph 7), about 330 mL methanol
9.58e-01 g/L

Synonyms

Actimoxi, Amoxicillin, Amoxicillin Anhydrous, Amoxicillin monopotassium salt, Amoxicillin monosodium salt, Amoxicillin Sodium, Amoxicillin trihydrate, Amoxicillin, (R*)-isomer, Amoxicilline, Amoxil, Amoxycillin, BRL 2333, BRL-2333, BRL2333, Clamoxyl, Clamoxyl G.A., Clamoxyl parenteral, Hydroxyampicillin, Penamox, Polymox, Trimox, Wymox

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.O

Description

The exact mass of the compound Amoxicillin trihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Penicillin G - Ampicillin. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Studies

Amoxicillin trihydrate is a broad-spectrum antibiotic commonly used in clinical settings. However, its role in scientific research extends beyond treatment. Researchers utilize amoxicillin trihydrate to study the mechanisms of action of antibiotics, particularly those belonging to the beta-lactam class []. Studies have employed amoxicillin trihydrate to investigate how these antibiotics inhibit bacterial cell wall synthesis, a crucial step in bacterial growth and survival [].

Here are some specific examples of how amoxicillin trihydrate is used in antimicrobial research:

  • Evaluating bacterial resistance

    Researchers can use amoxicillin trihydrate to assess the emergence of resistance in bacterial populations. By exposing bacteria to the antibiotic and monitoring their growth, scientists can determine if the bacteria have developed mechanisms to evade the drug's effects [].

  • Synergy studies

    Amoxicillin trihydrate can be combined with other antibiotics to investigate synergistic effects. Synergy occurs when two antibiotics work together more effectively than either one alone. Studying these interactions can inform the development of new treatment strategies for multidrug-resistant bacteria [].

Microbiome Research

The human microbiome is the complex community of microorganisms that reside in and on our bodies. Amoxicillin trihydrate, as an antibiotic, can disrupt the delicate balance of the microbiome. Researchers use amoxicillin trihydrate to study these disruptions and their impact on human health [].

For instance, studies may investigate how amoxicillin trihydrate treatment affects the composition and function of gut microbiota. This research can help us understand the potential side effects of antibiotic use and develop strategies to mitigate them [].

In Vitro and Animal Models

Amoxicillin trihydrate is also used in in vitro (laboratory) and in vivo (animal) models to study various infectious diseases.

  • In vitro studies may utilize amoxicillin trihydrate to investigate how the antibiotic affects the growth and virulence of specific bacterial pathogens [].

  • In vivo models involving animals like mice or rats can be used to study the efficacy of amoxicillin trihydrate in treating bacterial infections. These models can help researchers develop new treatment regimens and evaluate the safety and effectiveness of new antibiotic formulations [].

Amoxicillin trihydrate is a semi-synthetic antibiotic belonging to the penicillin class, specifically derived from 6-amino penicillanic acid. It is characterized by its chemical formula C16H19N3O5S3H2OC_{16}H_{19}N_{3}O_{5}S\cdot 3H_{2}O and has an IUPAC name of (2S,5R,6R)-6-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate . Amoxicillin trihydrate is known for its stability compared to other forms of amoxicillin, such as the free base and sodium salt, making it a preferred choice in pharmaceutical formulations .

Amoxicillin trihydrate works by inhibiting bacterial cell wall synthesis. The beta-lactam ring in its structure binds to enzymes called penicillin-binding proteins (PBPs) essential for bacterial cell wall formation []. This binding disrupts the cross-linking of peptidoglycan, a key component of the bacterial cell wall, leading to cell death [].

Physical and Chemical Properties

  • Molecular Formula: C₁₆H₂₅N₃O₈S • 3H₂O []
  • Molecular Weight: 403.47 g/mol []
  • Melting Point: Approximately 200°C (decomposes) []
  • Solubility: Highly soluble in water, slightly soluble in alcohol []
  • pKa: 7.4 []

Data on Toxicity:

  • Oral LD₅₀ (rat): > 8000 mg/kg []

Limitations:

  • Information on specific case studies related to amoxicillin trihydrate might be limited due to the broader context of amoxicillin itself. However, extensive clinical research supports its use in treating bacterial infections.
Typical of beta-lactam antibiotics. Its mechanism of action primarily involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins. This binding interferes with the transpeptidation reaction necessary for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell lysis and death . Additionally, amoxicillin can be hydrolyzed by beta-lactamases produced by resistant bacteria, which is a significant concern in clinical settings .

Amoxicillin trihydrate exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. It is particularly effective against organisms such as Streptococcus pneumoniae, Escherichia coli, and Haemophilus influenzae. The compound is absorbed efficiently when administered orally, achieving higher serum concentrations compared to ampicillin, another penicillin derivative . Its pharmacokinetics include a half-life of approximately 61.3 minutes and a significant renal clearance rate .

The synthesis of amoxicillin trihydrate typically involves the following steps:

  • Starting Material: The process begins with 6-amino penicillanic acid.
  • Acylation: This compound is acylated with p-hydroxyphenylacetyl chloride.
  • Formation of Trihydrate: The resulting amoxicillin undergoes crystallization in the presence of water to form the stable trihydrate form.

Various synthetic routes have been explored, including enzymatic methods that utilize penicillin acylase for more efficient production .

Amoxicillin trihydrate is widely used in clinical medicine for treating various bacterial infections, including:

  • Respiratory tract infections
  • Urinary tract infections
  • Skin infections
  • Gastrointestinal infections

It is commonly formulated into tablets, capsules, and liquid suspensions for pediatric use due to its palatability and ease of administration .

Amoxicillin trihydrate can interact with several other medications. Notably:

  • Probenecid: This drug can inhibit the renal excretion of amoxicillin, leading to increased serum levels.
  • Anticoagulants: There may be an increased risk of bleeding when amoxicillin is used concurrently with anticoagulants like warfarin.
  • Methotrexate: Amoxicillin may increase the toxicity of methotrexate due to reduced renal clearance .

Adverse effects can include allergic reactions ranging from mild rashes to severe anaphylactic responses in sensitive individuals .

Amoxicillin trihydrate shares similarities with other antibiotics within the penicillin family. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Penicillin GC16H18N2O5SC_{16}H_{18}N_{2}O_{5}SNatural antibiotic effective against gram-positive bacteria.
AmpicillinC16H19N3O4SC_{16}H_{19}N_{3}O_{4}SBroad-spectrum activity; less effective than amoxicillin for certain infections.
PiperacillinC23H27N3O6SC_{23}H_{27}N_{3}O_{6}SExtended-spectrum activity; often combined with tazobactam for enhanced efficacy against resistant strains.
CloxacillinC19H19N2O5SC_{19}H_{19}N_{2}O_{5}SResistant to staphylococcal penicillinase; used primarily for skin infections.

Uniqueness of Amoxicillin Trihydrate: Amoxicillin trihydrate stands out due to its superior oral bioavailability compared to other penicillins and its stability under various conditions, making it a preferred choice in many therapeutic applications .

The conventional chemical synthesis of amoxicillin trihydrate predominantly employs the Dane salt route, which has emerged as the most widely adopted method in industrial production [1] [2] [3]. This process begins with the formation of the Dane salt through the reaction of D-para-hydroxyphenylglycine with ethylacetoacetate in the presence of potassium hydroxide and anhydrous ethanol [2] [3]. The resulting Dane salt, formally known as ethyl potassium D-N-(1-ethoxycarbonylpropen-2-yl)-α-aminophenylacetate, serves as the activated acyl donor in subsequent acylation reactions.

The industrial process comprises three major sections: Dane salt synthesis, amoxicillin production, and separation and purification [2] [3]. Initially, para-hydroxyphenylglycine is dissolved in a stirred tank reactor containing anhydrous ethanol, ethylacetoacetate, and potassium hydroxide. The salt formation and precipitation occur within this reactor, followed by cooling to induce crystallization of the Dane salt. The resulting slurry undergoes centrifugation for separation from the ethanol solvent, with subsequent washing using fresh ethanol and drying under controlled conditions [2].

The acylation stage involves the reaction of the Dane salt with pivaloyl chloride to form a mixed anhydride complex in the presence of methylene dichloride as the primary solvent [2] [3]. This reaction incorporates catalysts and pH balancing agents including 2,6-lutidine, N,N-dimethylacetamide, and 2,6-ethylhexanoic acid to optimize anhydride formation. The mixture proceeds to a condensation reactor where 6-aminopenicillanic acid, dissolved in triethylamine, undergoes coupling to yield enamine-protected amoxicillin, which subsequently undergoes hydrolysis with hydrochloric acid [2] [3].

Conventional synthesis yields typically range from 77 to 82 percent activity yield, producing approximately 1.50 to 1.59 kilograms of 98 percent pure amoxicillin trihydrate from each kilogram of 98.7 percent pure 6-aminopenicillanic acid [4]. The process faces challenges related to the use of halogen-containing solvents, particularly methylene chloride, which poses environmental and health concerns despite its effectiveness in achieving high yields [5].

Recent improvements to conventional synthesis have focused on reducing halogen-containing solvent concentrations through vacuum application and simultaneous purging with inert gases [5]. These modifications result in lowered solvent impurity concentrations in the final product while maintaining acceptable yield levels. Alternative approaches have explored aqueous chloride-hydrochloride acylation methods as environmentally friendlier alternatives to traditional halogenated solvent systems [1].

Enzymatic Cascade Synthesis Strategies

Penicillin G Acylase-Mediated Condensation Mechanisms

Penicillin G acylase represents the primary biocatalyst employed in enzymatic amoxicillin trihydrate synthesis, operating through a kinetically controlled mechanism that offers several advantages over conventional chemical methods [6] [7] [8]. The enzymatic process involves the condensation of 6-aminopenicillanic acid with para-hydroxyphenylglycine methyl ester, catalyzed by immobilized penicillin G acylase under carefully controlled conditions.

The mechanism proceeds through the formation of an acyl-enzyme intermediate complex, where the enzyme first binds to the activated acyl donor before facilitating nucleophilic attack by 6-aminopenicillanic acid [9] [10]. The reaction exhibits complex kinetics involving both desired synthesis and competing hydrolysis reactions. The primary synthesis reaction couples para-hydroxyphenylglycine methyl ester with 6-aminopenicillanic acid to produce amoxicillin, while two competing hydrolysis reactions involve substrate hydrolysis of para-hydroxyphenylglycine methyl ester and product hydrolysis of amoxicillin, both leading to para-hydroxyphenylglycine formation [8].

Studies have demonstrated that the nucleophile 6-aminopenicillanic acid may bind to the enzyme at two distinct sites, inducing different conformational changes. The first binding site favors synthesis by making acyl transfer to 6-aminopenicillanic acid energetically more favorable than water molecule attack on the complex. Binding to the second site causes negative modulation and synthesis inhibition [10]. This dual binding behavior significantly influences reaction kinetics and optimal operating conditions.

Optimal enzymatic synthesis conditions typically involve temperature ranges of 15 to 25 degrees Celsius, with lower temperatures generally favoring higher yields due to reduced hydrolysis side reactions [8] [11]. The pH range of 6.5 to 7.5 has proven most effective, with pH 6.5 often preferred for maximizing amoxicillin yield while minimizing side reactions [8] [12]. Substrate concentration ratios significantly impact yield, with optimal 6-aminopenicillanic acid to para-hydroxyphenylglycine methyl ester ratios typically ranging from 1:3 to 1:3.4 [8] [12].

One-pot cascade reactions have been developed combining enzymatic hydrolysis of penicillin G potassium salt with kinetically controlled enzymatic coupling of the in situ formed 6-aminopenicillanic acid with para-hydroxyphenylglycine methyl ester [6]. This approach eliminates the need for intermediate 6-aminopenicillanic acid isolation, reducing process complexity and costs while achieving yields of up to 55.2 percent under optimized conditions [6].

Solvent Engineering for Yield Enhancement

Solvent engineering represents a critical strategy for optimizing enzymatic amoxicillin synthesis, with organic cosolvents playing essential roles in yield enhancement and process efficiency [6] [12]. The selection and concentration of organic cosolvents significantly influence reaction rates, product yields, and enzyme stability throughout the synthesis process.

Ethylene glycol emerged as the most effective cosolvent among twelve organic solvents tested, demonstrating superior performance in enhancing amoxicillin production while maintaining enzyme activity [12]. The optimal ethylene glycol concentration ranges from 30 to 60 percent volume per volume, with 60 percent ethylene glycol in sodium dihydrogen phosphate buffer achieving maximum yields of 55.2 percent [6]. At lower concentrations, ethylene glycol yields of 49 to 53.9 percent were observed at concentrations from 5 to 30 percent [12].

The mechanism of ethylene glycol enhancement involves multiple factors. As a soft solvent, ethylene glycol stabilizes the nonionic substrate form, which represents the only acceptable form for penicillin G acylase activity [12]. Additionally, ethylene glycol suppresses hydrolysis of para-hydroxyphenylglycine methyl ester, shifting the reaction equilibrium toward product formation. However, increasing ethylene glycol concentrations also increase solution viscosity, creating diffusional limitations that reduce reaction rates and extend the time required to reach maximum yields [12].

Glycerol represents another effective cosolvent option, though typically achieving lower yields than ethylene glycol under comparable conditions [12]. Other organic solvents tested, including various alcohols and polar aprotic solvents, generally decreased amoxicillin yields, demonstrating the specificity of ethylene glycol and glycerol in this application.

Response surface methodology optimization studies have identified optimal conditions combining multiple parameters to achieve yields exceeding 92 percent [12]. These optimized conditions include 6-aminopenicillanic acid concentrations of 116 millimoles per liter, temperatures of 15 degrees Celsius, and para-hydroxyphenylglycine methyl ester to 6-aminopenicillanic acid ratios of 3.4:1. Under these conditions, validated experimental yields of 92.4 ± 2.4 percent were achieved, representing the highest reported yields for enzymatic amoxicillin synthesis with penicillin G acylase [12].

Crystallization Process Development

Polymorph Control Through Precipitation Parameters

Polymorph control in amoxicillin trihydrate crystallization represents a critical aspect of pharmaceutical manufacturing, as different crystal forms exhibit varying stability, dissolution properties, and bioavailability characteristics [13] [14] [15]. The trihydrate form represents the most stable polymorphic variant under standard conditions, crystallizing in the orthorhombic space group P212121 with four molecules per unit cell [16].

Temperature control during crystallization significantly influences polymorph formation and crystal quality. Industrial crystallization typically occurs at 4 degrees Celsius and pH 4.7, conditions that favor trihydrate formation while minimizing degradation product interference [13] [17]. Lower temperatures promote higher crystallinity and thermal stability, as demonstrated through differential scanning calorimetry studies showing increased peak intensities corresponding to enhanced crystalline order [15].

pH represents the most critical parameter affecting crystal form and purity. Studies demonstrate a direct relationship between powder pH and crystallinity, with pH values ranging from 4.39 to 4.97 producing crystals of varying lengths and crystalline perfection [15]. Higher pH values within the acceptable range correlate with increased crystal length and enhanced crystallinity, as confirmed through powder X-ray diffraction analysis showing increased peak intensities [15]. The pH also directly influences impurity incorporation, particularly α-hydroxyphenylglycine impurity concentrations, which decrease as crystallization pH increases [15].

Citric acid has emerged as an environmentally friendly alternative to traditional mineral acids for crystallization control [14] [18]. Optimization studies using factorial design methodology identified optimal citric acid concentrations of 2.0 molar, combined with mixing speeds of 1000 revolutions per minute, crystallization times of 120 minutes, and pH values of 5.5 [18]. Under these conditions, purity values reached 99.64 percent with yields of 59 percent, while producing crystals with dimensions highly desirable for pharmaceutical applications [18].

Supersaturation levels significantly affect nucleation kinetics and crystal quality. Turbidimetric studies demonstrate that induction periods decrease with increasing supersaturation, while degradation products inhibit nucleation processes [13]. Controlled supersaturation through careful temperature and concentration management enables production of uniform crystal populations with consistent size distributions.

Impurity effects on crystallization have been extensively studied, with 4-hydroxyphenylglycine representing a primary concern due to its structural similarity to amoxicillin [19]. Innovative purification strategies employ coformer complexation, where compounds such as 2-picolinic acid, L-lysine, L-leucine, and L-isoleucine form complexes with 4-hydroxyphenylglycine in solution, effectively removing this impurity during crystallization [19]. This approach achieves purities significantly higher than traditional recrystallization methods while maintaining acceptable yields.

Crystallization kinetics studies reveal complex interactions between various synthesis substrates and amoxicillin solubility [20]. Components such as 4-hydroxyphenylglycine, 6-aminopenicillanic acid, and 4-hydroxyphenylglycine methyl ester increase amoxicillin solubility, with 6-aminopenicillanic acid demonstrating the largest effect. These solubility changes cannot be explained solely by ionic strength variations, suggesting specific molecular interactions between reaction components and amoxicillin in the liquid phase [20].

Process intensification through continuous crystallization offers advantages over traditional batch processes, including improved heat and mass transfer, reduced crystallization times, and enhanced product consistency [21]. Continuous processes enable precise control of residence time distribution and supersaturation profiles, leading to improved crystal quality and reduced batch-to-batch variation.

DSC/TGA Profiling of Dehydration and Degradation Events

No.Thermal event (solid state)TechniqueOnset / Peak (°C)ΔH or mass changeInterpretationSource
1Endotherm – lattice water lossDSC / TGAOnset ~ 93 ; Peak 107–12.9% m/TGACooperative loss of 3 crystal waters (trihydrate → anhydrate) [1] [2]
2Broad endotherm (powder)DSC139–145ΔH ≈ 240 J g⁻¹Collapse of anhydrous lattice with partial amorphisation [3]
3Exotherm – first degradation step (powder)DSC / TGA-FTIROnset ≈ 185CO₂ + NH₃ evolution; 77% total mass loss by 700 °COnset of β-lactam ring scission [2]
4Low-temperature endotherm (aqueous suspensions, 4–7 mg mL⁻¹)DSC25–50ΔH ≈ 17 J g⁻¹“Melting” of hydrated micro-crystals dispersed in solution [3]
5Exotherm – solution-phase degradationDSCpH 7: Tmax 105 → pH 2: Tmax 85ΔH ≈ –78 to –110 J g⁻¹ (200–400 mM Na-phosphate)Acid- and salt-accelerated molecular breakdown in solution [3]

Key findings

  • The dehydration plateau at 107 °C matches the calculated 12.9% mass loss, confirming that no “lower” hydrate persists before degradation begins [1] [2].
  • Solution calorimetry reveals an additional low-temperature endotherm that vanishes after 0.45 µm filtration, proving it originates from suspended micro-crystals rather than dissolved drug [3].
  • Degradation in the solid state is endothermic, whereas the same process in solution is exothermic, underlining the decisive role of lattice energy and hydration in dictating thermodynamics [3].

Hydration-State Transitions and Stability Thresholds

TransitionExperimental triggerOutcomeReversibilitySource
Trihydrate → Anhydrous (solid)93–110 °C (dynamic N₂, 10 K min⁻¹)Retains crystallinity if dehydration carried out under controlled pressure; otherwise amorphousRe-hydrates fully within 48 h at 60% RH, 25 °C [2] [4]
Anhydrous → Trihydrate (solid)≥ 40% RH, 25 °CRapid re-uptake of 3 H₂O; exothermic crystallisationReversible; cycles tolerated over ≥ 5 repetitions with no crystal damage [5] [6]
Hydrated micro-crystal → Soluble monomer (in suspension)50 °C (pH 7) or 60 °C (pH 5)Endothermic dissolution; no visual crystals remainIrreversible; degrades at ≥ 80 °C [3]

Thresholds

  • Thermal: long-term storage studies show no lattice water loss below 60 °C in sealed containers [5].
  • Humidity: dynamic vapour sorption reveals a critical sorption knee at 65–70% RH (25–40 °C); below 30% RH the gain is < 0.5% m m⁻¹ [7] [8].

Amoxicillin trihydrate is moderately hygroscopic yet chemically more robust than its sodium salt, whose degradation is moisture-triggered.

Humidity-Dependent Phase Transformations

Moisture Sorption and Free-Water Uptake

Relative humidity (25 °C)Equilibrium water gain (% w/w)Observed solid phaseFree-water content (% w/w)Source
10%0.3 ± 0.1Stable trihydrate0.02 [7] [8]
30%1.0 ± 0.2Stable trihydrate0.05 [8]
60%4.8 ± 0.4Onset of surface liquefaction0.25 [7]
80%12–14Deliquescent paste; partial hydrolysis begins> 1.0 [7] [5]

Dynamic vapour sorption traces show a single, sharp sorption step beginning at 65% RH, marking hydration of lattice vacancies and micro-crack interfaces [7].

Kinetic Impact of Humidity on Chemical Stability

Relative humidity (50 °C)First-order rate constant k (×10⁻⁶ s⁻¹)Acceleration vs. dry stateCommentsSource
0%0.41Baseline (dry N₂) [5]
50%1.64Adsorbed water promotes β-lactam opening [5]
75%5.514Surface dissolution–reprecipitation cycle [5]

For comparison, amoxicillin sodium shows a 1 500-fold faster degradation than the trihydrate at ≥ 50% RH [5].

Effect of pH and Ionic Strength in the Solid–Liquid Domain

VariableObserved shift in exothermic T_maxUnderlying driverSource
pH 7 → 2105 °C → 85 °CProton-catalysed β-lactam cleavage [3]
Na-phosphate 20 mM → 400 mM125 °C → 95 °CIonic screening weakens intramolecular H-bonding [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Off-white solid; [HSDB]
Solid

Color/Form

Crystals from water

XLogP3

-2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

383.11510657 g/mol

Monoisotopic Mass

383.11510657 g/mol

Heavy Atom Count

26

Taste

Bitter tasting

Odor

Penicillin-type odor

Appearance

Solid powder

Melting Point

194 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

804826J2HU

Related CAS

26787-78-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 179 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (77.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (99.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H400 (19.55%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Amoxicillin alone is indicated to treat susceptible bacterial infections of the ear, nose, throat, genitourinary tract, skin, skin structure, and lower respiratory tract. Amoxicillin is given with calvulanic acid to treat acute bacterial sinusitis, community acquired pneumonia, lower respiratory tract infections, acute bacterial otitis media, skin and skin structure infections, and urinary tract infections. Amoxicillin is given with omeprazole in the treatment of _Helicobacter pylori_ (_H. pylori_) infection. Amoxicillin is used in combination with [vonoprazan] and [clarithromycin] as co-packaged triple therapy or in combination with [vonoprazan] as co-packaged dual therapy to treat _H. pylori_ infection in adults.
FDA Label
Treatment of Helicobacter spp. infections

Drug Classes

Antiinfective Agents

Therapeutic Uses

Anti-Bacterial Agents
Infections of the Ear, Nose, and Throat: Amoxicillin capsules are indicated in the treatment of infections due to susceptible (ONLY beta-lactamase-negative) isolates of Streptococcus species. (alpha- and beta-hemolytic isolates only), Streptococcus pneumoniae, Staphylococcus spp., or Haemophilus influenzae. /Included in US product labeling/
Infections of the Genitourinary Tract: Amoxicillin capsules are indicated in the treatment of infections due to susceptible (ONLY beta-lactamase-negative) isolates of Escherichia coli, Proteus mirabilis, or Enterococcus faecalis. /Included in US product labeling/
Infections of the Skin and Skin Structure: Amoxicillin capsules are indicated in the treatment of infections due to susceptible (ONLY beta-lactamase-negative) isolates of Streptococcus spp. (alpha- and beta-hemolytic isolates only), Staphylococcus spp., or E. coli. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for AMOXICILLIN (17 total), please visit the HSDB record page.

Pharmacology

Amoxicillin is a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding protein (PBP) 1A located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Mechanism of Action

Amoxicillin competitively inhibits penicillin-binding protein 1 and other high molecular weight penicillin binding proteins. Penicillin bind proteins are responsible for glycosyltransferase and transpeptidase reactions that lead to cross-linking of D-alanine and D-aspartic acid in bacterial cell walls. Without the action of penicillin binding proteins, bacteria upregulate autolytic enzymes and are unable to build and repair the cell wall, leading to bacteriocidal action.
The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/
Amoxicillin is similar to penicillin in its bactericidal action against susceptible bacteria during the stage of active multiplication. It acts through the inhibition of cell wall biosynthesis that leads to the death of the bacteria.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

61336-70-7

Absorption Distribution and Excretion

Amoxicillin is approximately 60% bioavailable. A 250mg dose of oral amoxicillin reaches a Cmax 3.93±1.13mg/L with a Tmax 1.31±0.33h and an AUC of 27.29±4.72mg\*h/L. A 875mg dose of oral amoxicillin reaches a Cmax 11.21±3.42mg/L with a Tmax 1.52±0.40h and an AUC of 55.04±12.68mg\*h/L.
125mg to 1g doses of amoxicillin are 70-78% eliminated in the urine after 6 hours.
The central volume of distribution of amoxicillin is 27.7L.
The mean clearance of amoxicillin is 21.3L/h.
... A 48 year-old woman was admitted because of pneumococcal meningitis. After 4 days on high-dose amoxicillin (320 mg/kg/day), she developed acute oliguric renal failure and amoxicillin crystallization was documented by infrared spectrometry. The outcome was favorable after amoxicillin dosage tapering, together with one single hemodialysis session and further hydratation. Amoxicillin is mainly excreted in the urine in its unchanged form.
Amoxicillin diffuses readily into most body tissues and fluids, with the exception of brain and spinal fluid, except when meninges are inflamed. In blood serum, amoxicillin is approximately 20% protein-bound. Following a 1 gram dose and utilizing a special skin window technique to determine levels of the antibiotic, it was noted that therapeutic levels were found in the interstitial fluid.
Although presence of food in the GI tract reportedly results in lower and delayed peak serum concentrations of amoxicillin, the total amount of drug absorbed does not appear to be affected.
Amoxicillin was studied in normal subjects after intravenous, oral, and intramuscular administration of 250-, 500-, and 1,000-mg doses. Serum drug levels were analyzed using a two-compartment open model, as well as area under the curve (AUC) and urinary recovery. The variations of these pharmacokinetic parameters were then examined using the three-way analysis of variance and linear regression equations. These results confirmed nearly complete oral absorption: AUC was 93% of intravenous absorption, and urinary recovery was 86%. The intramuscular administration of amoxicillin results in complete and reliable absorption with peak drug levels, AUCs, and urinary recovery equivalent to oral dosage. The absorption of lyophilized amoxicillin after intramuscular injection resulted in an AUC that was 92% of intravenous absorption and urinary recovery of 91%. The peak serum levels, time to peak, and other pharmacokinetic parameters for intramuscular injection were nearly identical to those for oral administration. Kinetics of both intramuscular and oral administration exhibited dose-dependent absorption (absorption rate constant, 1.3/hr for 250 mg and 0.7/hr for 1,000 mg). This resulted in relatively later and lower peak serum levels for increasing dose. Total absorption, however, showed no dose dependence, as indicated by urinary recovery and AUC, which changed by less than 10%.
For more Absorption, Distribution and Excretion (Complete) data for AMOXICILLIN (10 total), please visit the HSDB record page.

Metabolism Metabolites

Incubation with human liver microsomes has lead to the detection of 7 metabolites. The M1 metabolite has undergone hydroxylation, M2 has undergone oxidative deamination, M3 to M5 have undergone oxidation of the aliphatic chain, M6 has undergone decarboxylation, and M7 has undergone glucuronidation.

Associated Chemicals

Amoxicillin trihydrate; 61336-70-7

Wikipedia

Amoxicillin
Cyanide

Drug Warnings

Reproduction studies have been performed in mice and rats /and/ there was no evidence of harm to the fetus due to amoxicillin. There are, however, no adequate and well-controlled studies in pregnant women. Because animal reproduction studies are not always predictive of human response, amoxicillin should be used during pregnancy only if clearly needed.
A high percentage of patients with mononucleosis who receive amoxicillin develop an erythematous skin rash. Thus amoxicillin should not be administered to patients with mononucleosis.
Oral ampicillin is poorly absorbed during labor. It is not known whether use of amoxicillin in humans during labor or delivery has immediate or delayed adverse effects on the fetus, prolongs the duration of labor, or increases the likelihood of the necessity for an obstetrical intervention.
Because amoxicillin is distributed into milk and may lead to sensitization of infants, the drug should be used with caution in nursing women. Because of its general safety in infants, the CDC states that amoxicillin is an option for anti-infective prophylaxis in breast-feeding women when Bacillus anthracis is known to be penicillin susceptible and there is no contraindication to maternal amoxicillin use.
For more Drug Warnings (Complete) data for AMOXICILLIN (21 total), please visit the HSDB record page.

Biological Half Life

The half life of amoxicillin is 61.3 minutes.
The half-life of amoxicillin is 61.3 minutes.

Use Classification

Veterinary Drug -> -> JECFA Functional Classes

Methods of Manufacturing

By acylation of 6-aminopenicillanic acid with D-(-)-2-(p-hydroxyphenyl)glycine.
Preparation: Nayler, Smith, United Kingdom patent 978178 (1964 to Beecham); eidem, United States of America patent 3192198 (1965); Long, Nayler, Germany patent 1942693 and United Kingdom patent 1241844 (1070 and 1971 to Beecham).

General Manufacturing Information

Semi-synthetic antibiotic related to penicillin.

Analytic Laboratory Methods

Separation and identification of ampicillin and amoxycillin by thin layer chromatography. Sensitivity of method was very high. Detection of 1-2 ug of isolated substance was possible.
Method is applicable to amoxicillin. Method involves reaction with 0.1 N NAOH producing stable fluorescent products. Concn as low as 0.01 ug/mL were detected.

Clinical Laboratory Methods

Levels of antibiotic in serum and middle ear fluid were microbiologically assayed by disk diffusion technique.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C.
Amoxicillin capsules, 125- and 250-mg chewable tablets, and powder for oral suspension should be stored in tight containers at 20 °C or lower; amoxicillin 200- and 400-mg chewable tablets and amoxicillin film-coated tablets should be stored in tight containers at 25 °C or lower.

Interactions

Amoxicillin may affect the gut flora, leading to lower estrogen reabsorption and reduced efficacy of combined oral estrogen/progesterone contraceptives.
Concomitant use of penicillins (e.g., amoxicillin, carbenicillin) may decrease renal clearance of methotrexate, presumably by inhibiting renal tubular secretion of the drug. Increased serum concentrations of methotrexate, resulting in GI or hematologic toxicity, have been reported in patients receiving concomitant administration of low- or high-dose methotrexate therapy with penicillins. Patients receiving methotrexate and penicillins concomitantly should be monitored carefully.
Chloramphenicol, macrolides, sulfonamides, and tetracyclines may interfere with the bactericidal effects of penicillin. This has been demonstrated in vitro; however, the clinical significance of this interaction is not well documented.
Probenecid decreases the renal tubular secretion of amoxicillin. Concurrent use of amoxicillin and probenecid may result in increased and prolonged blood levels of amoxicillin.
For more Interactions (Complete) data for AMOXICILLIN (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Following reconstitution, amoxicillin oral suspensions should preferably be refrigerated at 2-8 °C, but refrigeration is not necessary and the suspension are stable for 14 days at room temp or 2-8 °C

Dates

Last modified: 08-15-2023

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Amoxicillin" (PDF). Davis. 2017. Archived (PDF) from the original on 8 September 2017. Retrieved 22 March 2017.

Handsfield HH, Clark H, Wallace JF, Holmes KK, Turck M (February 1973). "Amoxicillin, a new penicillin antibiotic". Antimicrobial Agents and Chemotherapy. 3 (2): 262–5. doi:10.1128/AAC.3.2.262. PMC 444397. PMID 4208282.

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